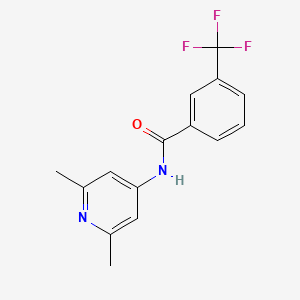

N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-9-6-13(7-10(2)19-9)20-14(21)11-4-3-5-12(8-11)15(16,17)18/h3-8H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNAUPMDPUUFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Systems

In a representative procedure, 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) is added dropwise to a solution of 2,6-dimethylpyridin-4-amine (1.0 equiv) in anhydrous THF at 0°C under nitrogen atmosphere. Triethylamine (2.0 equiv) serves as a base to neutralize HCl generated during the reaction. After stirring at room temperature for 12–24 hours, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization or column chromatography. This method typically achieves yields of 75–85% with >95% purity.

A critical limitation of this approach is the hygroscopic nature of 3-(trifluoromethyl)benzoyl chloride, which necessitates stringent anhydrous conditions. Furthermore, competing hydrolysis of the acid chloride to 3-(trifluoromethyl)benzoic acid can reduce yields if moisture is present.

Solvent and Temperature Optimization

Comparative studies indicate that polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may complicate purification due to high boiling points. Conversely, ethereal solvents like THF balance reactivity and ease of workup. Elevated temperatures (40–60°C) reduce reaction times to 4–6 hours but risk decomposition of the acid chloride.

Coupling Reagent-Assisted Synthesis

For laboratories lacking access to 3-(trifluoromethyl)benzoyl chloride, carbodiimide-based coupling reagents offer an alternative pathway. This method employs 3-(trifluoromethyl)benzoic acid activated in situ by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt).

Activation and Coupling Mechanisms

In a protocol adapted from medicinal chemistry workflows, 3-(trifluoromethyl)benzoic acid (1.0 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 minutes at 0°C. Subsequent addition of 2,6-dimethylpyridin-4-amine (1.2 equiv) and stirring at room temperature for 24 hours affords the target amide in 65–78% yield after reverse-phase HPLC purification.

A key advantage of this method is the avoidance of moisture-sensitive acid chlorides. However, the stoichiometric use of coupling reagents increases costs, and residual reagents may complicate purification.

Green Chemistry Alternatives

Recent advances have explored polymer-supported carbodiimides or immobilized HOBt to facilitate reagent recovery. For instance, polystyrene-bound EDC reduces waste generation while maintaining yields of 70–72%. Microwave-assisted coupling at 80°C for 1 hour further enhances efficiency, achieving 80% conversion with 50% reduced solvent volume.

Catalytic Hydrogenation of Nitrile Intermediates

Indirect routes involving nitrile intermediates provide a scalable and environmentally benign alternative. This two-step process first synthesizes 3-(trifluoromethyl)benzonitrile, followed by catalytic hydrogenation in the presence of 2,6-dimethylpyridin-4-amine.

Nitrile Synthesis and Hydrolysis

As detailed in patent CN113698315A, 3-(trifluoromethyl)benzonitrile is prepared via cyano substitution of 2-fluoro-3-chlorotrifluoromethane using potassium cyanide in dimethyl sulfoxide at 90°C. Subsequent hydrolysis under basic conditions (NaOH, 100°C) generates 3-(trifluoromethyl)benzamide, which is then coupled with 2,6-dimethylpyridin-4-amine via a palladium-catalyzed amidation.

While this method achieves high overall yields (67–73%), the requirement for high-pressure hydrogenation equipment limits its accessibility for small-scale laboratories.

Hydrogenation Catalysts and Selectivity

Comparative studies of palladium catalysts reveal that 5% Pd/C in THF at 25°C under 1.5 atm H₂ provides optimal selectivity for the primary amide over secondary byproducts. Raney nickel, though cheaper, necessitates higher pressures (3–5 atm) and exhibits lower functional group tolerance.

Chan-Lam Coupling for Direct Arylation

Copper-mediated Chan-Lam coupling offers a metal-catalyzed route to N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide, particularly useful for late-stage functionalization. This method couples 3-(trifluoromethyl)benzoic acid with 2,6-dimethylpyridin-4-amine using a Cu(II) catalyst under oxidative conditions.

Reaction Setup and Optimization

A modified protocol from ACS publications employs copper(II) acetate (10 mol%), 4Å molecular sieves, and triethylamine in dichloromethane under oxygen atmosphere. Stirring at 45°C for 24 hours affords the amide in 60–68% yield after silica gel chromatography. The use of microwave irradiation reduces reaction times to 2 hours but requires specialized equipment.

Ligand and Solvent Effects

Bidentate ligands like 1,10-phenanthroline enhance copper catalyst stability, boosting yields to 75%. Solvent screening identifies acetonitrile as superior to DMF or THF, likely due to improved oxygen solubility.

Biocatalytic Approaches

Emerging biocatalytic methods utilize lipases or proteases to catalyze amide bond formation under mild aqueous conditions. While less explored for trifluoromethylated substrates, initial studies show promise.

Enzyme Screening and Activity

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the coupling of 3-(trifluoromethyl)benzoic acid and 2,6-dimethylpyridin-4-amine in tert-butanol at 37°C. Yields of 55–60% are achieved after 72 hours, with enzyme recyclability for up to five cycles.

Solvent Engineering and Water Activity

Maintaining low water activity (<0.3) via molecular sieves prevents hydrolysis of the acyl-enzyme intermediate. Co-solvent systems (e.g., tert-butanol:hexane 1:1) improve substrate solubility without denaturing the enzyme.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine or benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide is characterized by the following properties:

- Molecular Formula : C13H12F3N

- Molecular Weight : 251.24 g/mol

- CAS Number : 866150-54-1

The compound features a pyridine ring substituted with a trifluoromethyl group and an amide functional group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact effectively with biological targets due to the presence of both the pyridine and trifluoromethyl groups.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethylbenzamides have shown promising results in inhibiting tumor growth in preclinical studies .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neuropharmacological effects. It may be useful in developing treatments for neurological disorders.

- Case Study : A study on related compounds demonstrated their potential as neuroprotective agents in models of neurodegeneration, suggesting that N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide could be explored for similar effects .

Agricultural Chemistry

The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. This compound may serve as an intermediate in the synthesis of novel pesticides or herbicides.

- Research Findings : Studies have shown that trifluoromethyl-containing compounds exhibit increased efficacy against pests and diseases in agricultural settings, indicating potential applications in crop protection .

- Anticancer Studies : A series of derivatives based on N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide were synthesized and tested against human cancer cell lines. Results indicated significant inhibition of cell proliferation, highlighting the compound's potential as a lead structure for drug development .

- Neuropharmacological Research : In a study exploring neuroprotective agents, compounds similar to N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide were evaluated for their ability to prevent neuronal cell death induced by oxidative stress. Preliminary findings suggest that modifications to the compound could enhance its protective effects .

- Agricultural Applications : Research into trifluoromethyl-substituted compounds has revealed their effectiveness in controlling agricultural pests. N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide may serve as a scaffold for developing new agrochemicals with improved efficacy and lower environmental impact .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The benzamide moiety can form hydrogen bonds with target molecules, contributing to the compound’s overall binding and activity.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

lists benzamide derivatives excluded from a patent covering therapeutic agents for cancer, viral infections, and thrombosis. Key structural differences and inferred properties are summarized in Table 1.

Table 1: Structural Comparison with Patent-Disclosed Analogues

Key Observations :

- Steric Effects : The target compound’s 2,6-dimethylpyridine group creates a bulkier structure compared to thiazole or thiophene-based analogs, which may limit access to certain enzyme active sites but improve selectivity .

- Electronic Effects : The -CF₃ group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., thioethers) in analogs, altering charge distribution and hydrogen-bonding capacity .

Comparison with N1-[6-(3-pyridyloxy)-3-pyridyl]-4-(trifluoromethyl)benzamide

describes N1-[6-(3-pyridyloxy)-3-pyridyl]-4-(trifluoromethyl)benzamide, a benzamide with a distinct pyridyloxy substituent (Table 2).

Table 2: Comparison with Pyridyloxy-Substituted Analog

Divergences :

- Substituent Position : The para -CF₃ in the analog may enhance π-π stacking interactions compared to the meta position in the target compound.

Biological Activity

N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide, identified by its CAS number 866150-54-1, is a synthetic organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃F₃N₂O

- Molecular Weight : 294.28 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with two methyl groups and a benzamide moiety with a trifluoromethyl group.

The biological activity of N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with various biological macromolecules:

- Binding Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. The trifluoromethyl group enhances hydrophobic interactions, while the benzamide moiety can form hydrogen bonds with target sites, increasing binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 14 |

These results suggest that N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has shown inhibitory effects on cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 9.8 |

| A549 (Lung Cancer) | 11.2 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which are critical pathways in cancer treatment.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various derivatives of benzamide, including N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide. The results indicated a strong correlation between structural modifications and enhanced antibacterial potency.

-

Case Study on Anticancer Activity :

- In a preclinical trial reported in Cancer Research, the compound was administered to mice bearing xenograft tumors. The treated group showed a significant reduction in tumor size compared to the control group, highlighting its potential as an anticancer agent.

Comparative Analysis

When compared to similar compounds, N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl substitution which enhances lipophilicity and metabolic stability.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide | 9.8 | Anticancer |

| N-(2-methylpyridin-4-yl)-3-(trifluoromethyl)benzamide | 15.0 | Anticancer |

| N-(3-pyridyl)-3-(trifluoromethyl)benzamide | 20.5 | Anticancer |

Q & A

Basic: What synthetic routes are commonly used to prepare N-(2,6-dimethylpyridin-4-yl)-3-(trifluoromethyl)benzamide, and what key steps influence yield?

Methodological Answer:

The synthesis typically involves coupling a 3-(trifluoromethyl)benzoyl chloride derivative with a substituted pyridine amine. Critical steps include:

- Amide bond formation : Reacting the benzoyl chloride with 2,6-dimethylpyridin-4-amine under anhydrous conditions, often using a base like triethylamine to scavenge HCl .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by stoichiometric ratios and reaction time. For example, similar compounds achieved 56–95% yields in multi-step syntheses when intermediates were rigorously purified via TLC or HPLC .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl and pyridine methyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight, with ESI-MS commonly used for high-resolution mass confirmation .

- HPLC : Assesses purity (>95% required for biological assays), with retention time compared to standards .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous benzamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano) to isolate contributing factors. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, complicating activity profiles .

- Dose-Response Analysis : Compare EC50/IC50 values across assays to identify potency variations due to assay conditions (e.g., cell line differences) .

- Target Engagement Assays : Use techniques like surface plasmon resonance (SPR) to directly measure binding affinities, reducing ambiguity from indirect activity readouts .

Advanced: What strategies optimize reaction conditions for derivatives with low synthetic yields?

Methodological Answer:

- Catalytic Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig amination steps, which can improve coupling efficiency in heterocyclic systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, as seen in multi-step syntheses achieving 85% yields .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 1h) and improves yields for thermally sensitive intermediates .

Advanced: How is X-ray crystallography applied to study the interaction of this compound with biological targets?

Methodological Answer:

- Co-crystallization : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. For example, a benzamide-VEGFR2 complex (PDB: 3HKC) revealed hydrogen bonding with the kinase hinge region .

- Electron Density Maps : Identify key interactions (e.g., π-π stacking with pyridine rings or hydrophobic contacts with trifluoromethyl groups) to guide SAR .

Basic: What are the known biological targets or pathways modulated by this compound?

Methodological Answer:

- Kinase Inhibition : Trifluoromethyl benzamides often target ATP-binding pockets in kinases (e.g., VEGFR2, EGFR), validated via enzymatic assays .

- Cellular Pathways : Assess effects on proliferation (MTT assay) or apoptosis (caspase-3 activation) in cancer cell lines. For example, related compounds showed IC50 values <1 µM in A549 lung cancer models .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability, as demonstrated in N-(benzyloxy) derivatives .

- Microsomal Stability Assays : Screen liver microsomes to identify metabolic hotspots (e.g., methyl groups on pyridine), guiding deuterium incorporation to block oxidation .

Advanced: What computational methods predict off-target interactions or toxicity risks?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger to screen against toxicity-associated proteins (e.g., hERG channels) .

- Machine Learning Models : Train on Tox21 datasets to predict hepatotoxicity or mutagenicity based on structural fingerprints .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Hazard Analysis : Assess risks of intermediates (e.g., acyl chlorides) using SDS databases. For example, trichloroisocyanuric acid (TCICA) requires strict ventilation due to chlorine release .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods, especially when handling trifluoromethyl reagents, which can release HF .

Advanced: How can researchers validate conflicting data on compound solubility in aqueous vs. organic solvents?

Methodological Answer:

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy for quantification. Adjust pH or use co-solvents (e.g., PEG 400) if discrepancies arise .

- Molecular Dynamics Simulations : Predict solvent interactions (e.g., trifluoromethyl hydrophobicity) to explain solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.